molecular formula C21H25N5O4 B2926059 6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887458-26-6

6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2926059
CAS No.: 887458-26-6
M. Wt: 411.462
InChI Key: HCELFOZPNCOKQX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .


Synthesis Analysis

Imidazole derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . For example, a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes has been reported .


Molecular Structure Analysis

The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .


Chemical Reactions Analysis

The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activity

Research has shown that derivatives of polymethylenehypoxanthines, which share a structural similarity with the compound , have been synthesized and evaluated for antiviral and antihypertensive activities. The synthesis process involves the condensation of diethylacetal of dimethylformamide with amino-polymethyleneimidazoles, leading to derivatives that serve as precursors for further pharmacological studies (Nilov et al., 1995).

Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione, which are structurally related to the compound of interest, have been synthesized and evaluated for their potential as 5-HT(1A) receptor ligands. Some of these compounds showed promising anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting a potential avenue for research into neurological and psychological disorders (Zagórska et al., 2009).

Antioxidant and Antimicrobial Activities

Derivatives of thiazolidine-2,4-dione and 1-H-imidazole have been prepared and evaluated for their antioxidant and antimicrobial activities. These compounds, including the synthesis methodologies, provide a framework for exploring the therapeutic potential of related compounds, particularly in combating oxidative stress and microbial infections (Yazdani Nyaki & Mahmoodi, 2021).

Hepatoprotective Activity

The novel synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones from cyclic ketene aminal highlights an approach to creating compounds with potential hepatoprotective activities. This line of research indicates the possibility of developing new therapeutic agents aimed at liver protection (Ram et al., 2002).

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-7-10-24-19(27)17-18(23(4)21(24)28)22-20-25(12(2)13(3)26(17)20)15-9-8-14(29-5)11-16(15)30-6/h8-9,11H,7,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCELFOZPNCOKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C=C(C=C4)OC)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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